Agelasine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

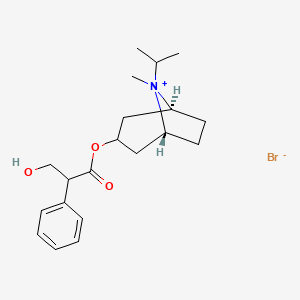

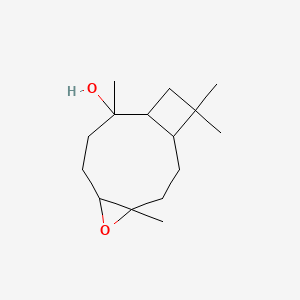

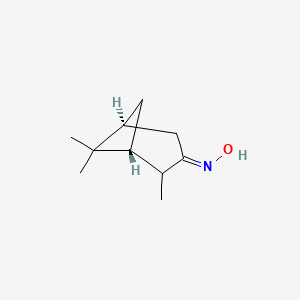

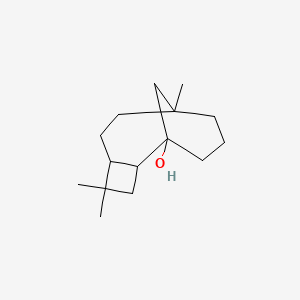

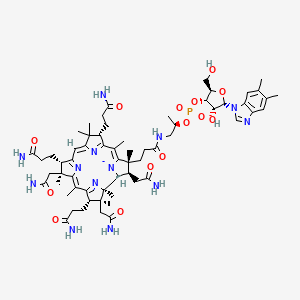

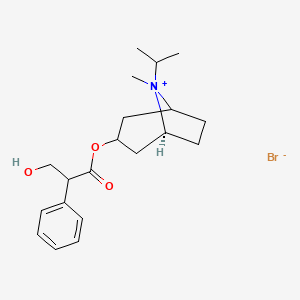

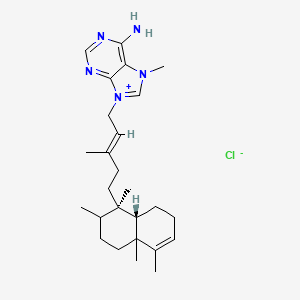

Agelasines are a class of bioactive compounds isolated from marine sponges, specifically from the genus Agelas . These compounds are characterized by their hybrid structure, which combines a terpenoid moiety with an adenine derivative . Agelasines have garnered significant interest due to their diverse biological activities, including antimicrobial, antineoplastic, and antifouling properties .

Preparation Methods

Agelasines can be synthesized through various routes, often involving the coupling of a terpenoid precursor with an adenine derivative . One common synthetic route involves the use of a terpenoid alcohol, which is converted into a terpenoid chloride through reaction with thionyl chloride. This intermediate is then coupled with an adenine derivative under basic conditions to yield the desired agelasine compound .

Chemical Reactions Analysis

Agelasines undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions often include modified agelasine derivatives with altered biological activities . For example, oxidation of this compound B can yield this compound D, which has been shown to possess enhanced antimicrobial properties .

Scientific Research Applications

In chemistry, they serve as valuable intermediates for the synthesis of novel bioactive compounds . In biology, agelasines have been shown to inhibit the growth of various microorganisms, making them potential candidates for the development of new antibiotics . In medicine, agelasines exhibit cytotoxic effects against cancer cell lines, suggesting their potential use as anticancer agents . Additionally, agelasines have been investigated for their antifouling properties, which could be useful in preventing the growth of marine organisms on submerged surfaces .

Mechanism of Action

The mechanism of action of agelasines involves the inhibition of Na,K-ATPase and other ATPases . This inhibition disrupts the ion balance within cells, leading to cell death . Agelasines also increase intracellular calcium levels, which can induce apoptosis in cancer cells . The molecular targets of agelasines include the endoplasmic reticulum Ca2±ATPase (SERCA), which is inhibited by agelasine B, leading to sustained increases in intracellular calcium levels and subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Agelasines are structurally related to other marine-derived compounds such as agelasimines and asmarines . While agelasines are characterized by their terpenoid-adenine hybrid structure, agelasimines and asmarines have different structural features and biological activities . Agelasimines, for example, are known for their antineoplastic activity and ability to inhibit smooth muscle contraction . Asmarines, on the other hand, are less studied but have been reported to exhibit cytotoxic properties . The unique combination of terpenoid and adenine moieties in agelasines distinguishes them from these related compounds and contributes to their diverse biological activities .

Properties

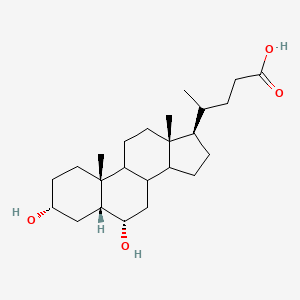

Molecular Formula |

C26H40ClN5 |

|---|---|

Molecular Weight |

458.1 g/mol |

IUPAC Name |

9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine;chloride |

InChI |

InChI=1S/C26H40N5.ClH/c1-18(12-15-31-17-30(6)22-23(27)28-16-29-24(22)31)10-13-25(4)20(3)11-14-26(5)19(2)8-7-9-21(25)26;/h8,12,16-17,20-21H,7,9-11,13-15H2,1-6H3,(H2,27,28,29);1H/q+1;/p-1/b18-12+;/t20?,21-,25+,26?;/m0./s1 |

InChI Key |

YBNXVKHEQXZPFB-WBZYFSPKSA-M |

Isomeric SMILES |

CC1CCC2([C@H]([C@]1(C)CC/C(=C/C[N+]3=CN(C4=C(N=CN=C43)N)C)/C)CCC=C2C)C.[Cl-] |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC[N+]3=CN(C4=C(N=CN=C43)N)C)C)CCC=C2C)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-[(10R,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate](/img/structure/B10753829.png)